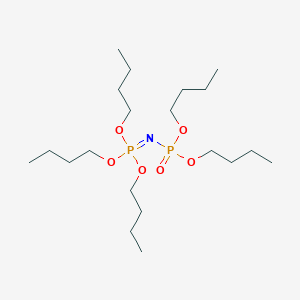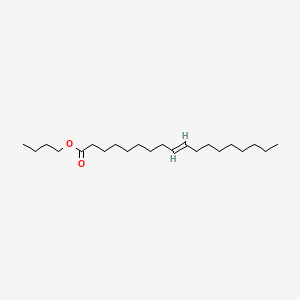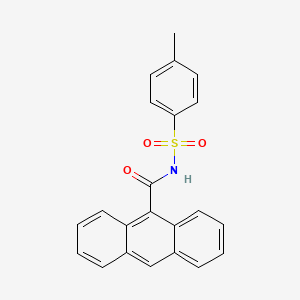
N-tosylanthracene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tosylanthracene-9-carboxamide is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a carboxamide group at the 9th position of the anthracene ring. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-tosylanthracene-9-carboxamide typically involves the tosylation of anthracene-9-carboxamide. This can be achieved by reacting anthracene-9-carboxamide with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: N-tosylanthracene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-9-amine derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
N-tosylanthracene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
作用機序
The mechanism of action of N-tosylanthracene-9-carboxamide involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the presence of the tosyl group can enhance its ability to form hydrogen bonds and other interactions with biological molecules, thereby influencing its biological activity .
類似化合物との比較
Anthracene-9-carboxamide: Lacks the tosyl group, resulting in different chemical reactivity and biological activity.
Anthracene-9-thiocarboxamide: Contains a thiocarboxamide group instead of a carboxamide group, exhibiting different photophysical properties.
9,10-Diphenylanthracene: Substituted at the 9th and 10th positions with phenyl groups, used in OLEDs for blue light emission.
Uniqueness: N-tosylanthracene-9-carboxamide is unique due to the presence of both the tosyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activities. The tosyl group enhances its solubility and ability to participate in various chemical reactions, while the carboxamide group allows for interactions with biological targets .
特性
CAS番号 |
22187-53-7 |
|---|---|
分子式 |
C22H17NO3S |
分子量 |
375.4 g/mol |
IUPAC名 |
N-(4-methylphenyl)sulfonylanthracene-9-carboxamide |
InChI |
InChI=1S/C22H17NO3S/c1-15-10-12-18(13-11-15)27(25,26)23-22(24)21-19-8-4-2-6-16(19)14-17-7-3-5-9-20(17)21/h2-14H,1H3,(H,23,24) |
InChIキー |
PHJKQXIFIGJUJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


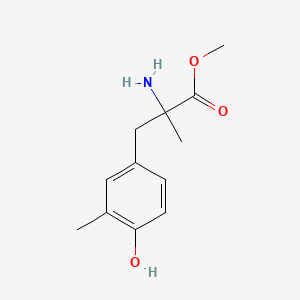
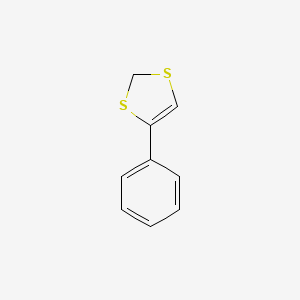
![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)
![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)
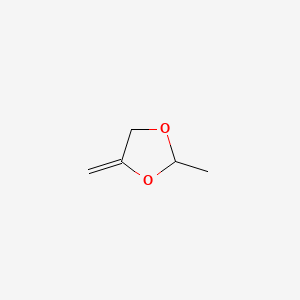

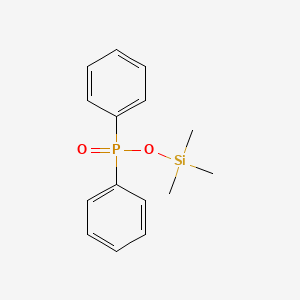

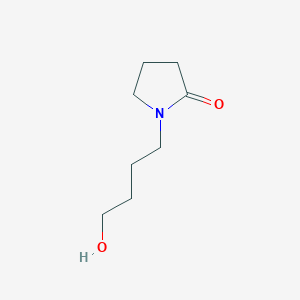
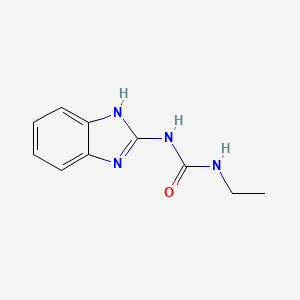
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
